![molecular formula C14H13Cl2NO3S B7629316 N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B7629316.png)
N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DCM, is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. DCM is a white crystalline powder that is soluble in organic solvents and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids and proteins. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. It has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which can be useful in studying the mechanisms of cancer and other diseases. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of inflammatory diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide in humans.
Synthesis Methods
N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloronitrobenzene with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 2,3-dichloronitrobenzene with 4-methoxy-3-methylbenzenesulfonamide in the presence of a reducing agent.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor, antibacterial, and antifungal activity, as well as potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-8-10(6-7-13(9)20-2)21(18,19)17-12-5-3-4-11(15)14(12)16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXVVOPHBGARIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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